molecular formula C17H18N2O4S2 B2485183 N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034361-71-0

N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No.: B2485183
CAS No.: 2034361-71-0
M. Wt: 378.46
InChI Key: WESXTKZUPFPKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methylsulfonyl group attached to a phenyl ring, an isonicotinamide moiety, and a tetrahydrothiophen-3-yl ether linkage. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-(methylsulfonyl)phenylamine: This intermediate can be synthesized by sulfonation of 4-aminophenyl with methylsulfonyl chloride under basic conditions.

    Formation of the isonicotinamide derivative: The 4-(methylsulfonyl)phenylamine is then reacted with isonicotinic acid chloride to form the corresponding amide.

    Etherification: The final step involves the reaction of the amide with tetrahydrothiophen-3-ol under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could be beneficial.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)acetamide
  • N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)benzamide
  • N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)pyridine

Uniqueness

N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide stands out due to its isonicotinamide moiety, which can confer unique biological activity and binding properties compared to similar compounds

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-25(21,22)15-4-2-13(3-5-15)19-17(20)12-6-8-18-16(10-12)23-14-7-9-24-11-14/h2-6,8,10,14H,7,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESXTKZUPFPKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.